An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzaldehyde: A Key Fluorinated Building Block in Modern Chemistry
An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzaldehyde: A Key Fluorinated Building Block in Modern Chemistry
An important note on chemical identity: Initial research for "2,3-Difluoro-6-methylbenzaldehyde" did not yield a commercially available compound with a registered CAS number. This suggests that it is a rare or novel chemical entity. Therefore, this guide focuses on a closely related, commercially available, and well-documented isomer: 2,6-Difluoro-3-methylbenzaldehyde (CAS: 261763-34-2) . This structural analog serves as a valuable alternative for research and development in similar applications.
Core Chemical Identity and Physicochemical Properties
2,6-Difluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 261763-34-2 | |
| Molecular Formula | C8H6F2O | |
| Molecular Weight | 156.13 g/mol | |
| IUPAC Name | 2,6-difluoro-3-methylbenzaldehyde | [1] |
| Synonyms | 2,6-Difluoro-m-tolualdehyde, 2,4-Difluoro-3-formyltoluene | [2] |
| Appearance | Solid | |
| Purity | ≥95% | [1][2] |
The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, which can enhance cell membrane permeability and overall bioavailability.[3]
Fluorinated benzaldehydes, such as 2,6-Difluoro-3-methylbenzaldehyde, serve as versatile building blocks for introducing these beneficial properties into a wide range of therapeutic agents. They are key intermediates in the synthesis of pharmaceuticals for various applications, including oncology, antivirals, and treatments for neurological disorders.[3]
Synthesis of 2,6-Difluoro-3-methylbenzaldehyde
A general procedure, adapted from the synthesis of the related compound 2,6-difluorobenzaldehyde, is outlined below.
Proposed Synthetic Pathway: Directed Ortho-Lithiation and Formylation
Figure 1: Proposed synthesis of 2,6-Difluoro-3-methylbenzaldehyde.
Experimental Protocol (Proposed)
Materials:
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1,3-Difluoro-2-methylbenzene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
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N,N-Dimethylformamide (DMF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for anhydrous reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-difluoro-2-methylbenzene and anhydrous THF under a nitrogen atmosphere.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA in an appropriate solvent is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The lithium is expected to direct to the C6 position, between the two fluorine atoms.
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Formylation: Anhydrous DMF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature, then allowed to warm slowly to room temperature.
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Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
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Workup and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 2,6-Difluoro-3-methylbenzaldehyde.
Spectroscopic Characterization
¹H NMR
The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 10.0-10.4 ppm. The aromatic region will display signals for the two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms. The methyl group (CH₃) will appear as a singlet in the upfield region, around 2.2-2.5 ppm.
¹³C NMR
The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 185-195 ppm.[4] The aromatic carbons will appear in the range of 110-165 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The methyl carbon will have a signal in the aliphatic region, typically between 15 and 25 ppm.[4]
¹⁹F NMR
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2,6-Difluoro-3-methylbenzaldehyde, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts will be in the typical range for aryl fluorides, and the signals will likely show coupling to each other and to the aromatic protons.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (156.13 g/mol ).[2] Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1690-1715 cm⁻¹. Other notable absorptions will include C-H stretching of the aromatic ring and the methyl group, and C-F stretching bands.
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for 2,6-Difluoro-3-methylbenzaldehyde is not widely available. However, based on the data for the closely related compounds 2,6-difluorobenzaldehyde and 2,6-difluoro-3-methylbenzamide, the following precautions should be taken.[5][6][7]
| Hazard Category | Recommendations | Source |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |
| Handling | Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. | [6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [6] |
| First Aid | If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell. | [6] |
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Figure 2: Key safety and handling precautions for 2,6-Difluoro-3-methylbenzaldehyde.
Applications in Research and Development
While specific, published applications of 2,6-Difluoro-3-methylbenzaldehyde are limited, its structural features make it a highly attractive building block for the synthesis of novel compounds in several areas:
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Medicinal Chemistry: As a precursor to introduce the 2,6-difluoro-3-methylphenyl moiety into potential drug candidates. This group can be used to modulate the electronic and steric properties of a molecule to optimize its interaction with biological targets.
-
Agrochemicals: The development of new pesticides and herbicides often involves the incorporation of fluorinated aromatic rings to enhance efficacy and metabolic stability.
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Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced materials such as liquid crystals and polymers with specific optical and electronic properties.
Conclusion
2,6-Difluoro-3-methylbenzaldehyde is a valuable fluorinated building block with significant potential in various fields of chemical research and development. Its unique substitution pattern offers a powerful tool for fine-tuning the properties of target molecules. While detailed information on this specific isomer is still emerging, the established importance of related fluorinated benzaldehydes in drug discovery and materials science underscores its potential as a key intermediate for future innovations. As with any chemical, proper safety precautions are paramount when handling and using this compound.
References
-
PrepChem.com. Synthesis of 2,6-difluorobenzaldehyde. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChemLite. 2,6-difluoro-3-methylbenzaldehyde (C8H6F2O). [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
Sources
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- 2. PubChemLite - 2,6-difluoro-3-methylbenzaldehyde (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 3. 261763-34-2 Cas No. | 2,6-Difluoro-3-methylbenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. rsc.org [rsc.org]
- 5. fishersci.fi [fishersci.fi]
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